molecular formula C25H28N2O5 B183952 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate CAS No. 5963-98-4

4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate

Cat. No. B183952
CAS RN: 5963-98-4
M. Wt: 436.5 g/mol
InChI Key: LRVIYELOAFODKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of benzodiazepines.

Mechanism Of Action

The exact mechanism of action of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is a neurotransmitter that inhibits the activity of the central nervous system. By enhancing the activity of the GABA receptor, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate can produce its pharmacological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate are primarily related to its interaction with the GABA receptor. It has been shown to increase the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. This leads to the anxiolytic, sedative, hypnotic, and anticonvulsant properties of the compound.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate in lab experiments include its well-established pharmacological properties and its ability to modulate the GABA receptor. However, the limitations include the potential for side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the study of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate. One potential direction is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.
Conclusion:
In conclusion, 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate is a synthetic compound that has gained significant attention in scientific research. Its pharmacological properties and potential use in the treatment of neurological disorders make it an important area of study. Further research is needed to fully understand the mechanism of action of the compound and its potential for use in clinical settings.

Synthesis Methods

The synthesis method of 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate involves the reaction of 2,6-dimethoxyphenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of sodium hypochlorite. The resulting product is then reacted with 11-bromo-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine and acetic anhydride to obtain the final product.

Scientific Research Applications

4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate has been widely studied for its potential applications in scientific research. It has been found to possess a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy.

properties

CAS RN

5963-98-4

Product Name

4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C25H28N2O5/c1-14(28)32-24-20(30-4)10-15(11-21(24)31-5)23-22-18(12-25(2,3)13-19(22)29)26-16-8-6-7-9-17(16)27-23/h6-11,23,26-27H,12-13H2,1-5H3

InChI Key

LRVIYELOAFODKY-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC

Origin of Product

United States

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